2-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride
Overview
Description
2-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a thiazole ring, which is further connected to a carbonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) and a suitable radical initiator under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of photoredox catalysis has also been explored to enhance the efficiency of the trifluoromethylation process .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, forming amides, esters, and other derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines and alcohols are commonly used under mild conditions to form corresponding amides and esters.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the thiazole ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the carbonyl chloride group.
Major Products Formed:
Amides and Esters: Formed through nucleophilic substitution reactions.
Oxidized Thiazole Derivatives: Resulting from oxidation reactions.
Reduced Carbonyl Compounds: Produced via reduction reactions.
Scientific Research Applications
2-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbonyl chloride group can form covalent bonds with nucleophilic sites in target molecules, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.
Trifluoromethylthiazole: Similar structure but lacks the carbonyl chloride group.
Trifluoromethylpyridine: Features a trifluoromethyl group attached to a pyridine ring.
Uniqueness: 2-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride is unique due to the combination of the trifluoromethyl group and the carbonyl chloride group attached to the thiazole ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
2-(trifluoromethyl)-1,3-thiazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF3NOS/c6-3(11)2-1-12-4(10-2)5(7,8)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGABJULEEUQBHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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